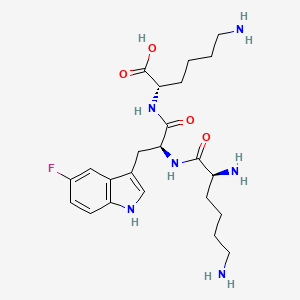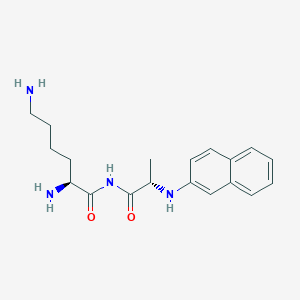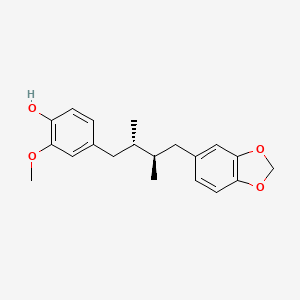
Macelignan
Vue d'ensemble
Description
Le macélignane est un composé lignane présent dans la noix de muscade (Myristica fragrans). Il a attiré l'attention en raison de ses diverses propriétés pharmacologiques, notamment ses activités antimicrobiennes, anti-inflammatoires, antioxydantes et neuroprotectrices .
Applications De Recherche Scientifique
Macelignan has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other lignan compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential in treating neurodegenerative diseases, diabetes, and cancer.
Industry: Utilized in cosmetic formulations for its antioxidant properties
Mécanisme D'action
Target of Action
Macelignan, a natural lignan compound isolated from Myristica fragrans (nutmeg), has been shown to possess a spectrum of pharmacological activities . The primary targets of this compound include NF-κB and COX-2 . These molecules play crucial roles in inflammatory responses, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
This compound interacts with its targets by suppressing their activities. For instance, it has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and the degradation of Inhibitory-kappa B (IkBa) , which leads to a decrease in nuclear NF-kB in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells . This suggests that this compound can regulate inflammation through the MAPK signaling pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit melanogenesis by downregulating tyrosinase , an enzyme responsible for mediating melanin synthesis from the amino acid tyrosine . Additionally, it can activate the PERK/eIF2α signaling pathway to reduce BACE1 translation
Orientations Futures
Macelignan has shown potential in treating various diseases due to its wide range of pharmacological activities. It has been suggested that this compound could be developed as a treatment for Alzheimer’s disease . Furthermore, it has been found to prevent colorectal cancer metastasis by inhibiting M2 macrophage polarization . These findings indicate the potential of this compound in the prevention of disease and its therapeutic potential in disease treatment.
Analyse Biochimique
Biochemical Properties
Macelignan plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit tyrosinase, an enzyme responsible for melanin synthesis . Additionally, it modulates the activity of matrix metalloproteinase-9 (MMP-9) and cyclooxygenase-2 (COX-2) by inhibiting the activation of the MAPK signaling and the PI3K/Akt pathway . These interactions highlight this compound’s potential in regulating biochemical pathways involved in inflammation and pigmentation.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In immortalized human keratinocytes (HaCaT cells), this compound attenuates UVB-induced photoaging and inflammation by modulating MMP-9 and COX-2 expression . It also inhibits the activity of P-glycoprotein (P-gp), a drug efflux pump, thereby altering the cellular accumulation of chemotherapeutic agents . Furthermore, this compound reduces the phosphorylation of Tau protein in Alzheimer’s disease models, indicating its potential in neuroprotection .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It inhibits the MAPK signaling and NF-kB activity, contributing to its anti-inflammatory effects . In Alzheimer’s disease models, this compound reduces Tau phosphorylation by enhancing autophagy and activating PP2A and SIRT1/AMPK/mTOR signaling pathways . Additionally, it activates the PERK/eIF2α signaling pathway to reduce BACE1 translation, further inhibiting APP cleavage and Aβ deposition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in Alzheimer’s disease models, this compound enhances autophagy in Tau overexpressing cells over a 24-hour period . In another study, this compound’s protective effects against cisplatin-induced hepatotoxicity were observed over a 4-day pretreatment period . These studies indicate that this compound’s effects can be sustained over time, with potential long-term benefits.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In db/db mice, this compound significantly ameliorated insulin resistance and exerted beneficial effects on fatty acid and glucose metabolism . At high doses, this compound may exhibit toxic effects, as seen in studies where it was used to mitigate cisplatin-induced hepatotoxicity . These findings suggest that while this compound has therapeutic potential, its dosage must be carefully regulated to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and MMP-9, influencing metabolic processes related to melanin synthesis and inflammation . Additionally, this compound’s effects on the MAPK signaling pathway and autophagy indicate its involvement in broader metabolic networks . These interactions highlight this compound’s potential in modulating metabolic flux and metabolite levels.
Transport and Distribution
This compound’s transport and distribution within cells and tissues involve interactions with various transporters and binding proteins. For instance, its inhibition of P-glycoprotein (P-gp) suggests that this compound can alter the distribution of chemotherapeutic agents within cells . Additionally, this compound’s effects on autophagy and signaling pathways indicate its potential to influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound’s modulation of autophagy-related proteins such as Beclin-1, LC3, and p62 suggests its localization within autophagosomes . Additionally, its interactions with signaling pathways such as MAPK and NF-kB indicate its presence in the cytoplasm and nucleus . These localizations are essential for this compound’s role in regulating cellular processes and responses.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le macélignane peut être synthétisé par diverses réactions chimiques impliquant des phénylpropanoïdes. La voie de synthèse implique généralement la dimérisation oxydative de phénylpropanoïdes dérivés de la phénylalanine .
Méthodes de production industrielle : La production industrielle de macélignane implique son extraction de la macis de la noix de muscade. Le processus d'extraction comprend l'extraction par solvant suivie d'étapes de purification telles que la chromatographie pour isoler le composé .
Analyse Des Réactions Chimiques
Types de réactions : Le macélignane subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le macélignane peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le macélignane.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la structure du macélignane.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les formes réduites et les composés de macélignane substitués .
4. Applications de la recherche scientifique
Le macélignane a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse d'autres composés lignanes.
Biologie : Etudié pour ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Enquête sur son potentiel pour traiter les maladies neurodégénératives, le diabète et le cancer.
Industrie : Utilisé dans les formulations cosmétiques pour ses propriétés antioxydantes
5. Mécanisme d'action
Le macélignane exerce ses effets par le biais de diverses cibles moléculaires et voies :
Activité antioxydante : Élimine les radicaux libres et réduit le stress oxydatif.
Activité anti-inflammatoire : Inhibe la production de cytokines pro-inflammatoires.
Activité neuroprotectrice : Module les voies de signalisation telles que la voie des protéines kinases activées par les mitogènes (MAPK) pour protéger contre la neurotoxicité
Composés similaires :
- Acide méso-dihydroguaïarétique
- Myristicine
- Malabaricone C
Comparaison : Le macélignane est unique en raison de son large éventail d'activités pharmacologiques. Alors que l'acide méso-dihydroguaïarétique et la myristicine présentent également des propriétés antioxydantes et anti-inflammatoires, les effets neuroprotecteurs du macélignane et son potentiel dans le traitement des maladies neurodégénératives le distinguent .
Comparaison Avec Des Composés Similaires
- Meso-dihydroguaiaretic acid
- Myristicin
- Malabaricone C
Comparison: Macelignan is unique due to its broad spectrum of pharmacological activities. While meso-dihydroguaiaretic acid and myristicin also exhibit antioxidant and anti-inflammatory properties, this compound’s neuroprotective effects and its potential in treating neurodegenerative diseases set it apart .
Propriétés
IUPAC Name |
4-[4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDILOVMGWUNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Macelignan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
107534-93-0 | |
| Record name | Macelignan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
70 - 72 °C | |
| Record name | Macelignan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


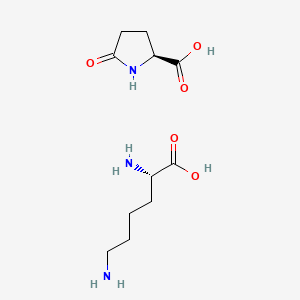

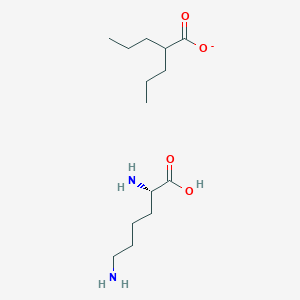

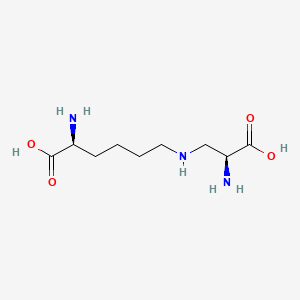
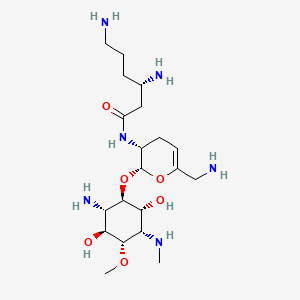


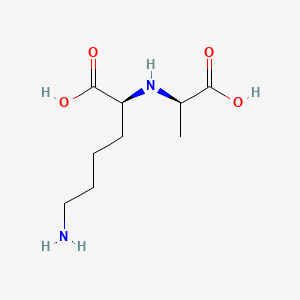
![3,4-Cyclopentenopyrido[3,2-a]carbazole](/img/structure/B1675800.png)

